

# Mechanism of action of Poloxamer in drug delivery systems.

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide on the Core Mechanism of Action of Poloxamer in Drug Delivery Systems

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of Poloxamers, also known under the trade name Pluronics®, in advanced drug delivery systems. It delves into their fundamental physicochemical properties, their role in enhancing drug solubility and stability, and their function as biological response modifiers.

## Introduction to Poloxamers

Poloxamers are synthetic nonionic triblock copolymers composed of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO).[1][2][3][4][5][6][7] This PEO-PPO-PEO structure imparts an amphiphilic character, which is fundamental to their utility in drug delivery.[1][2][3][8][9][10][11] Poloxamers are recognized for their excellent biocompatibility, low toxicity, and have received approval from the U.S. Food and Drug Administration (FDA) for use in pharmaceutical formulations.[6][7][8][12][13][14]

The properties of a specific Poloxamer are determined by the lengths of its PEO and PPO blocks.[4] The nomenclature, such as Poloxamer 407 (P407) or Pluronic® F127, reflects the approximate molecular mass of the PPO core and the weight percentage of the PEO content. [4] This versatility allows for the selection of Poloxamers with tailored properties for specific drug delivery applications.



### **Core Mechanisms of Action**

The functionality of Poloxamers in drug delivery is primarily driven by four interconnected mechanisms: micellization for drug solubilization, thermoreversible gelation for sustained release, controlled drug release kinetics, and biological response modification to overcome physiological barriers.

# **Micellization and Drug Solubilization**

In an aqueous environment, when the concentration of Poloxamer surpasses its critical micelle concentration (CMC) and the temperature is above the critical micellization temperature (CMT), the individual polymer chains (unimers) self-assemble into spherical micelles.[1][2][3][4][15] These nano-sized structures, typically 10 to 100 nm in diameter, possess a core-shell architecture.[6][16]

- Hydrophobic Core: The inner core is formed by the hydrophobic PPO blocks, creating a
  microenvironment suitable for encapsulating poorly water-soluble (hydrophobic) drugs.[2][8]
  [10][11][14][16]
- Hydrophilic Corona: The outer shell, or corona, consists of the hydrophilic PEO blocks, which
  interface with the surrounding aqueous medium, ensuring the stability of the micelle in
  circulation.[8][11]

This encapsulation mechanism effectively increases the aqueous solubility and stability of numerous hydrophobic drugs, which is a significant challenge in pharmaceutical formulation.[8] [9][10][12][14][17][18]





Click to download full resolution via product page

Caption: Poloxamer Self-Assembly into Drug-Loaded Micelles.

### Thermoreversible Gelation

A hallmark property of concentrated Poloxamer solutions is their ability to undergo a reversible sol-gel transition in response to temperature changes.[1][4][9][16][19][20] At lower temperatures (e.g., room temperature), the solution exists as a low-viscosity liquid (sol), which facilitates easy administration via injection.[1][21] Upon exposure to higher temperatures, such as physiological body temperature (37°C), the solution transforms into a viscous, semi-solid gel.[1][16]



The mechanism behind this transition involves a shift in the hydrophobic/hydrophilic balance of the polymer blocks.[20] As the temperature rises, the PPO blocks become less soluble, driving further micellization.[15] In concentrated solutions, these micelles become so numerous that they arrange into a closely packed, ordered lattice structure (e.g., cubic packing), leading to the formation of a gel network that entraps the aqueous phase.[19][20] This in situ gelling capability is highly advantageous for creating depots that provide sustained drug release at the site of administration.[1][16][19][22]

**Caption:** Thermoreversible Sol-Gel Transition of Poloxamer Solutions.

# **Controlled Drug Release**

Drug release from Poloxamer-based hydrogels is a complex process governed by two primary mechanisms: diffusion and gel erosion.[23]

- Diffusion: The drug molecules diffuse through the aqueous channels within the three-dimensional gel matrix. The rate of diffusion is influenced by the viscosity of the gel, the size of the aqueous channels, and the physicochemical properties of the drug itself.[23][24]
- Gel Erosion: The gel matrix gradually dissolves or erodes over time, releasing the entrapped drug. The rate of erosion is dependent on the Poloxamer concentration and the surrounding physiological environment.[23]

The overall release profile is often a combination of these two phenomena.[23] For many formulations, the release kinetics can be sustained over an extended period and may follow zero-order kinetics, indicating a constant rate of drug release.[22][25]





Click to download full resolution via product page

**Caption:** Mechanisms of Drug Release from Poloxamer Gels.

## **Biological Response Modification**

Beyond their role as inert delivery vehicles, Poloxamers have been shown to be potent biological response modifiers.[17][26] This activity is particularly significant in overcoming challenges in cancer chemotherapy.

Inhibition of P-glycoprotein (P-gp) and Overcoming Multidrug Resistance (MDR): A primary cause of chemotherapy failure is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[26] P-gp actively transports a wide range of anticancer drugs out of the cancer cell, reducing their intracellular concentration and therapeutic efficacy.

Poloxamer unimers can inhibit P-gp function, thereby sensitizing MDR cancer cells to chemotherapy.[4][12][17][18][26] The proposed mechanisms for this inhibition include:

- ATP Depletion: Poloxamers can interfere with mitochondrial respiration in cancer cells, leading to a significant depletion of intracellular ATP, the energy source required for P-gp-mediated drug efflux.[26][27]
- Membrane Fluidization: Poloxamer unimers can insert into the cell membrane, altering its microviscosity and fluidity.[26][27] This can disrupt the conformation and function of membrane-bound P-gp.[27]



By inhibiting P-gp, Poloxamers enhance the intracellular accumulation and retention of chemotherapeutic agents in resistant tumors.[26]



Click to download full resolution via product page

**Caption:** Signaling Pathway for P-glycoprotein (P-gp) Inhibition.

Enhancement of Bioadhesion: While Poloxamer gels themselves have relatively weak bioadhesive properties, they can be blended with mucoadhesive polymers like hyaluronic acid, carbomers, or chitosan.[28][29][30] These composite formulations exhibit enhanced adhesion



to mucosal surfaces, which prolongs the residence time of the drug at the site of application, thereby improving drug absorption and therapeutic efficacy.[29][30][31]

# **Quantitative Data**

The selection of a Poloxamer for a specific application depends on its physicochemical properties.

Table 1: Physicochemical Properties of Commonly Used Poloxamers

| Poloxame<br>r Grade | Pluronic®<br>Name | Molecular<br>Weight<br>(Da) | PEO/PPO<br>Units<br>(approx.) | PEO<br>Content<br>(%) | Form at<br>25°C | Critical Micelle Concentr ation (CMC) |
|---------------------|-------------------|-----------------------------|-------------------------------|-----------------------|-----------------|---------------------------------------|
| Poloxamer<br>407    | F127              | 12,600                      | PEO100-<br>PPO65-<br>PEO100   | 70                    | Solid Flake     | 0.7% w/v<br>(at 25°C)                 |
| Poloxamer<br>188    | F68               | 8,400                       | PEO76-<br>PPO29-<br>PEO76     | 80                    | Solid Flake     | 4-8% w/v<br>(at 25°C)                 |
| Poloxamer<br>338    | F108              | 14,600                      | PEO132-<br>PPO50-<br>PEO132   | 80                    | Solid Flake     | >24% w/v<br>(at 25°C)                 |
| Poloxamer<br>237    | F87               | 7,700                       | PEO64-<br>PPO37-<br>PEO64     | 70                    | Solid Flake     | 3.5% w/v<br>(at 25°C)                 |
| Poloxamer<br>124    | L44               | 2,200                       | PEO12-<br>PPO20-<br>PEO12     | 40                    | Liquid          | 1.5% w/v<br>(at 25°C)                 |

Data compiled from multiple sources. CMC values can vary with temperature and the presence of solutes.[1][15]



Table 2: Representative Drug Release from Poloxamer 407 (P407) Gels

| Drug                                                | P407 Conc.<br>(% w/w) | Release<br>System                 | Release<br>Kinetics<br>Model | Key Finding                                                                | Reference |
|-----------------------------------------------------|-----------------------|-----------------------------------|------------------------------|----------------------------------------------------------------------------|-----------|
| Morphine-HCl                                        | 20-25%                | In vitro<br>diffusion cell        | Zero-order                   | Constant release of 150 µg cm <sup>-2</sup> h <sup>-1</sup> was achieved.  | [25]      |
| Ibuprofen                                           | 15-30%                | In vitro<br>release test          | Diffusion-<br>based          | Sustained release for up to 12 hours.                                      | [24]      |
| Interleukin-1<br>Receptor<br>Antagonist<br>(IL-1Ra) | 16%                   | In vitro<br>stability/relea<br>se | Not specified                | Provided sustained delivery and conformation al stability for the protein. | [32]      |
| Polyethylene<br>Glycols<br>(PEGs)                   | 20-24%<br>(+10% P188) | In vivo (rats,<br>IM injection)   | Near zero-<br>order          | Achieved<br>sustained in<br>vivo behavior<br>for<br>macromolecu<br>les.    | [22]      |

# **Experimental Protocols**

This section details common methodologies used to characterize Poloxamer-based drug delivery systems.

# Determination of Sol-Gel Transition Temperature (Tsolgel)







The Tsol-gel is a critical parameter for in situ gelling systems. A common and simple method is the tube inverting test.

#### Methodology:

- Preparation: Prepare Poloxamer solutions of varying concentrations (e.g., 15-30% w/w) in vials by dispersing the polymer in cold water (4°C) and allowing it to dissolve completely overnight under refrigeration.[19]
- Equilibration: Place the vials containing 2 mL of the Poloxamer solution in a temperature-controlled water bath.
- Heating: Start the water bath at a low temperature (e.g., 10°C) and increase the temperature slowly, typically in increments of 1°C. Allow the samples to equilibrate for 5-10 minutes at each temperature.
- Observation: After each equilibration period, invert the vials 90 degrees.
- Determination: The Tsol-gel is defined as the temperature at which the solution no longer flows upon inversion.[19][22] More precise measurements can be obtained using a rheometer to identify the crossover point of the storage modulus (G') and loss modulus (G").
   [28]





Click to download full resolution via product page

**Caption:** Experimental Workflow for Determining Sol-Gel Transition Temperature.



# In Vitro Drug Release Study

This protocol measures the rate and extent of drug release from a Poloxamer gel formulation.

#### Methodology:

- Apparatus: Use a vertical diffusion cell (e.g., Franz cell). The apparatus consists of a donor compartment and a receptor compartment, separated by a synthetic membrane (e.g., cellulose acetate, 5000 Da molecular weight cutoff).[25]
- Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring to ensure sink conditions.
- Sample Application: Accurately weigh and place a specific amount of the drug-loaded Poloxamer gel into the donor compartment, directly onto the membrane.
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, prewarmed buffer.
- Analysis: Quantify the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Data Calculation: Calculate the cumulative amount of drug released per unit area of the membrane over time and plot the release profile. The data can then be fitted to various kinetic models (e.g., zero-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[24]

# **Evaluation of P-gp Inhibition**

This assay assesses the ability of Poloxamers to inhibit P-gp-mediated efflux in a cell-based model.

Methodology:



- Cell Culture: Use a cell line that overexpresses P-gp, such as the human colon adenocarcinoma cell line Caco-2, cultured to form confluent monolayers on permeable supports (e.g., Transwell® inserts).[33]
- Test Compounds: Prepare solutions of a known P-gp substrate (e.g., doxorubicin or the fluorescent dye Rhodamine 123) with and without the Poloxamer at a non-cytotoxic concentration. A known P-gp inhibitor like verapamil is used as a positive control.[33]
- Incubation: Add the test solutions to the apical side of the Caco-2 cell monolayers and incubate at 37°C for a defined period (e.g., 2 hours).
- Cell Lysis and Analysis: After incubation, wash the cells thoroughly with cold buffer to remove extracellular substrate. Lyse the cells to release the intracellular contents.
- Quantification: Measure the intracellular concentration of the substrate. For doxorubicin, this
  can be done via HPLC or fluorescence measurement. For Rhodamine 123, quantify using a
  fluorescence plate reader.
- Interpretation: An increase in the intracellular accumulation of the P-gp substrate in the presence of the Poloxamer, compared to the control group (substrate alone), indicates inhibition of P-gp efflux activity.[33]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Poloxamer Hydrogels for Biomedical Applications PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmb-journal.com [nmb-journal.com]
- 3. Formulation of Poloxamers for Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poloxamer Wikipedia [en.wikipedia.org]
- 5. Poloxamer PubChem [pubchem.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 6. Poloxamer-based drug delivery systems: Frontiers for treatment of solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Loaded Biocompatible Nanocarriers Embedded in Poloxamer 407 Hydrogels as Therapeutic Formulations PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pluronic block copolymers in drug delivery: from micellar nanocontainers to biological response modifiers PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scite.ai [scite.ai]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dl.begellhouse.com [dl.begellhouse.com]
- 18. Pluronic block copolymers as novel polymer therapeutics for drug and gene delivery -PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Thermoreversible gels for the encapsulation of macrophages: evaluation of polymer type on rheology and cytocompatibility - RSC Applied Polymers (RSC Publishing)
   DOI:10.1039/D3LP00056G [pubs.rsc.org]
- 21. Poloxamer-Based Thermoreversible Gel for Topical Delivery of Emodin: Influence of P407 and P188 on Solubility of Emodin and Its Application in Cellular Activity Screening -PMC [pmc.ncbi.nlm.nih.gov]
- 22. Poloxamer-based in situ hydrogels for controlled delivery of hydrophilic macromolecules after intramuscular injection in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Controlled release of morphine from a poloxamer 407 gel PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pluronic Block Copolymers: Evolution of Drug Delivery Concept from Inert Nanocarriers to Biological Response Modifiers PMC [pmc.ncbi.nlm.nih.gov]







- 27. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 28. Enhancement of the mechanical and drug-releasing properties of poloxamer 407 hydrogels with casein - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Poloxamer sols endowed with in-situ gelability and mucoadhesion by adding hypromellose and hyaluronan for prolonging corneal retention and drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Mucoadhesive Poloxamer-Based Hydrogels for the Release of HP-β-CD-Complexed Dexamethasone in the Treatment of Buccal Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 31. Bioadhesion: new possibilities for drug administration? PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Assessment of release kinetics, stability and polymer interaction of poloxamer 407-based thermosensitive gel of interleukin-1 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Inhibition of P-glycoprotein pumps by PEO-PPO amphiphiles: branched versus linear derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mechanism of action of Poloxamer in drug delivery systems.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610159#mechanism-of-action-of-poloxamer-in-drugdelivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com